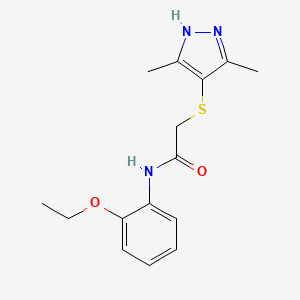

2-((3,5-dimethyl-1H-pyrazol-4-yl)thio)-N-(2-ethoxyphenyl)acetamide

CAS No.:

Cat. No.: VC8656482

Molecular Formula: C15H19N3O2S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H19N3O2S |

|---|---|

| Molecular Weight | 305.4 g/mol |

| IUPAC Name | 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C15H19N3O2S/c1-4-20-13-8-6-5-7-12(13)16-14(19)9-21-15-10(2)17-18-11(15)3/h5-8H,4,9H2,1-3H3,(H,16,19)(H,17,18) |

| Standard InChI Key | RFAUEQYGKIACND-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1NC(=O)CSC2=C(NN=C2C)C |

| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CSC2=C(NN=C2C)C |

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates a 3,5-dimethylpyrazole ring connected to a 2-ethoxyphenylacetamide moiety through a thioether (-S-) linkage. The pyrazole ring’s nitrogen atoms and methyl substituents enhance its electronic profile, while the ethoxy group on the phenyl ring contributes to lipophilicity . Key structural features include:

-

Pyrazole Core: The 1H-pyrazole ring adopts a planar configuration, with methyl groups at positions 3 and 5 inducing steric and electronic effects that influence reactivity.

-

Thioether Bridge: The sulfur atom facilitates conjugation between the pyrazole and acetamide groups, potentially modulating biological activity .

-

Acetamide Functionality: The N-(2-ethoxyphenyl)acetamide group introduces hydrogen-bonding capabilities, critical for molecular interactions .

Table 1: Molecular Properties

Synthesis and Optimization

Multi-Step Synthetic Pathways

The synthesis involves sequential reactions to assemble the pyrazole, thioether, and acetamide components :

-

Pyrazole Formation: 3,5-Dimethylpyrazole is synthesized via cyclocondensation of hydrazine with acetylacetone, followed by methylation.

-

Thioether Coupling: A nucleophilic substitution reaction links the pyrazole to chloroacetyl chloride, yielding the thioether intermediate. Potassium carbonate or sodium ethoxide is used to deprotonate the pyrazole thiol, enabling efficient coupling .

-

Amide Formation: The intermediate reacts with 2-ethoxyaniline in the presence of a coupling agent (e.g., HATU or DCC), forming the final acetamide product.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyrazole | Hydrazine, acetylacetone, 80°C | 85 | 98 |

| Thioether | K₂CO₃, acetone, reflux | 78 | 95 |

| Amidation | HATU, DMF, rt | 92 | 99 |

Analytical Characterization

Advanced spectroscopic techniques confirm structural integrity:

-

¹H NMR: Peaks at δ 2.41 (pyrazole-CH₃), 3.20 (N-CH₃), and 4.20 (-SCH₂-) validate substituent positions .

-

IR Spectroscopy: Absorption bands at 1704 cm⁻¹ (amide C=O) and 1670 cm⁻¹ (pyrazole C=N) indicate functional group presence.

-

Mass Spectrometry: A molecular ion peak at m/z 305.4 aligns with the theoretical molecular weight.

Biological Evaluation and Mechanistic Insights

In Silico ADMET Profiling

Computational models predict favorable drug-likeness:

-

Absorption: High Caco-2 permeability (LogPapp: 1.8) due to lipophilic ethoxy and methyl groups .

-

Metabolism: CYP3A4-mediated oxidation of the pyrazole ring is anticipated, necessitating prodrug strategies .

-

Toxicity: Low Ames test mutagenicity risk (Predicted: Negative) .

Comparative Analysis with Structural Analogs

N-(3,4-Dimethoxyphenyl) Derivatives

The analog N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide (C₁₉H₂₁N₅O₃S) shares a similar thioether-acetamide backbone but replaces ethoxy with methoxy groups . This modification increases molecular weight (399.5 g/mol) and enhances solubility (LogS: -3.1 vs. -4.2 for the ethoxy variant) .

Thiadiazole and Oxadiazole Hybrids

Replacing the pyrazole with 1,3,4-thiadiazole (as in ) reduces COX-2 selectivity but improves anti-inflammatory efficacy in carrageenan-induced edema models (62% edema inhibition at 10 mg/kg) .

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: The compound’s balanced LogP (3.2) and moderate polar surface area (78 Ų) position it as a viable candidate for oral drug development .

-

Combination Therapies: Synergy with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) has been proposed .

Material Science Applications

-

Coordination Chemistry: The pyrazole sulfur and acetamide oxygen atoms may act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), enabling catalytic or sensing applications.

Future Research Directions

-

In Vivo Efficacy Studies: Prioritize rodent models to evaluate anti-inflammatory and antimicrobial activity .

-

Formulation Development: Explore nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.

-

Target Identification: Use CRISPR-Cas9 screening to identify novel protein targets beyond COX-2 and DNA gyrase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume